molecular formula C11H16N2OS B253843 2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No. B253843
M. Wt: 224.32 g/mol
InChI Key: QLMUHQMRJZXVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PTQ and has been studied extensively for its ability to act as an anticancer agent. In

Mechanism of Action

The mechanism of action of PTQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. Studies have shown that PTQ can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. PTQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
PTQ has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that PTQ can induce cell cycle arrest, which is a process that prevents cancer cells from dividing and proliferating. PTQ has also been shown to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTQ in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using PTQ in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for further research on PTQ. One area of research is to further elucidate the mechanism of action of PTQ, which can help to identify potential targets for cancer therapy. Another area of research is to evaluate the efficacy of PTQ in animal models of cancer, which can help to determine its potential as a therapeutic agent. Additionally, research can be conducted to optimize the synthesis of PTQ to improve its yield and purity for use in scientific research.

Synthesis Methods

The synthesis of PTQ involves the condensation reaction between 2-mercaptoacetamide and 2-aminobenzonitrile. This reaction results in the formation of 2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one as the final product. The synthesis of PTQ has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

PTQ has been extensively studied for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that PTQ exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. PTQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.

properties

Product Name

2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

InChI

InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14)

InChI Key

QLMUHQMRJZXVBW-UHFFFAOYSA-N

Isomeric SMILES

CCCSC1=NC(=O)C2=C(N1)CCCC2

SMILES

CCCSC1=NC(=O)C2=C(N1)CCCC2

Canonical SMILES

CCCSC1=NC(=O)C2=C(N1)CCCC2

Origin of Product

United States

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